molecular formula C11H22Cl2N4O B2987755 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride CAS No. 1341750-78-4

3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride

Cat. No.: B2987755
CAS No.: 1341750-78-4
M. Wt: 297.22
InChI Key: QAWAGLMFLVCLEP-UHFFFAOYSA-N
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Description

3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride is a compound that has garnered attention due to its diverse applications in various fields such as chemistry, biology, and medicine. Known for its unique structural components, this compound incorporates elements like piperidine, triazole, and methoxyethyl groups, contributing to its multifaceted chemical behavior and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride typically involves multi-step reactions starting from basic building blocks like piperidine and 1,2,4-triazole. The reaction might include the use of reagents such as alkyl halides and methoxyethyl derivatives under controlled conditions of temperature and pH to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the synthesis is optimized for cost-efficiency and scalability. The processes often involve catalytic reactions, continuous flow synthesis, and robust purification techniques such as crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions It Undergoes

3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride can undergo various chemical reactions including:

  • Oxidation: : This involves the addition of oxygen or removal of hydrogen, typically using oxidizing agents like potassium permanganate.

  • Reduction: : Reduction reactions might utilize agents such as sodium borohydride to add hydrogen or remove oxygen.

  • Substitution: : This compound can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride

  • Nucleophiles: : Halides, alkoxides under various pH conditions

Major Products

These reactions result in various products depending on the type of reaction and reagents used. For instance, oxidation might lead to the formation of alcohols or ketones, while reduction could yield hydroxyl or amine groups.

Scientific Research Applications

3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride finds its applications in numerous scientific fields:

  • Chemistry: : Used as a ligand in coordination chemistry due to its triazole ring, which can bind to metal centers.

  • Biology: : Functions as a potential inhibitor in enzymatic studies, especially those involving triazole-sensitive enzymes.

  • Medicine: : Investigated for its therapeutic properties in treating conditions like fungal infections due to its triazole component.

  • Industry: : Utilized in the synthesis of other complex organic compounds, serving as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring often plays a crucial role, binding to active sites and inhibiting enzymatic activity, which is vital in therapeutic applications like antifungal treatments.

Comparison with Similar Compounds

Comparing this compound with others in the same class highlights its uniqueness:

  • 3-[4-(1H-1,2,4-triazol-3-yl)piperidine: : Lacks the methoxyethyl group, which might affect its binding affinity and solubility.

  • 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine: : Incorporates a benzyl group instead, altering its hydrophobic interactions and potential biological activity.

These comparisons underscore the tailored properties of 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride for specific scientific and industrial applications.

Hopefully, this comprehensive dive into the compound sheds light on its multifaceted nature and potential!

Properties

IUPAC Name

3-[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-3-methylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O.2ClH/c1-11(4-3-5-12-8-11)10-14-13-9-15(10)6-7-16-2;;/h9,12H,3-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWAGLMFLVCLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C2=NN=CN2CCOC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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